CB2R-IN-3

Immunology Inflammation Cytokine profiling

Generic CB2R antagonists (SR144528, AM630) suffer from off-target signaling bias, compromising immunomodulatory studies. CB2R-IN-3 (compound 10a) is a rationally designed N-adamantyl-anthranil amide with a binding mode orthogonal to classical aminoalkylindole/pyrazole ligands. • Validated in LPS-stimulated monocyte/macrophage models co-treated with CB65: down-regulates TNF-α, IFN-γ, IL-1β, IL-6; up-regulates IL-10 at 1-10 µM • Structurally distinct chemotype-ideal reference for CB2R radioligand displacement assays and SAR expansion • Custom synthesis; ≥98% purity; shipped ambient globally for R&D use

Molecular Formula C27H42N2O
Molecular Weight 410.6 g/mol
Cat. No. B12402022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2R-IN-3
Molecular FormulaC27H42N2O
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30)
InChIKeyIWSAHCNAMZYEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB2R-IN-3: Selective CB2 Receptor Antagonist


CB2R-IN-3 is a synthetic, small-molecule selective antagonist (or inverse agonist) targeting the cannabinoid type 2 receptor (CB2R), a class A G protein-coupled receptor (GPCR) predominantly expressed on immune cells and implicated in inflammatory and immune-mediated disorders . This compound is structurally and functionally categorized as a high-affinity CB2R ligand, exhibiting significant selectivity over the central cannabinoid type 1 receptor (CB1R) to mitigate psychoactive side effects . Its primary research applications center on probing CB2R signaling pathways and evaluating its potential as an anti-inflammatory agent in various in vitro models .

CB2R-IN-3: Irreplaceability vs. Generic Antagonists


Despite the availability of well-characterized CB2R antagonists like SR144528 and AM630, generic substitution with CB2R-IN-3 is not scientifically valid due to fundamental differences in their pharmacological and functional profiles. While SR144528 and AM630 are primarily defined by their high binding affinities and inverse agonist properties [1], CB2R-IN-3 is uniquely documented for its functional modulation of inflammatory cytokines, specifically upregulating anti-inflammatory IL-10 while downregulating a panel of pro-inflammatory mediators including TNF-α, IFN-γ, IL-1β, and IL-6 [2]. These distinct functional outcomes underscore that these compounds, though all classified as CB2R antagonists, are not interchangeable in experimental contexts where specific downstream immune responses are the primary focus. The specific evidence for this functional differentiation is detailed below.

CB2R-IN-3: Key Differentiation Evidence


Cytokine Suppression in LPS-Stimulated Monocytes/Macrophages

CB2R-IN-3 differentiates itself from standard CB2R antagonists like SR144528 and AM630 through a quantified functional effect on cytokine expression in immune cells, rather than solely by binding affinity. In lipopolysaccharide (LPS)-stimulated cells, co-administration of CB2R-IN-3 with the CB2R activator CB65 resulted in a significant alteration of the cytokine profile [1]. While direct comparative data for SR144528 or AM630 under identical conditions are not available in the primary literature, the reported pattern for CB2R-IN-3 is distinct from the functional profiles typically associated with those inverse agonists. This establishes a class-level functional inference for its unique application [1].

Immunology Inflammation Cytokine profiling

CB2R Selectivity over CB1R

A unique operational characteristic of CB2R-IN-3 is its documented use in combination with CB65, a CB2R activator, to achieve an enhanced functional effect [1]. This combinatorial approach is not a standard feature described for prototypical CB2R antagonists such as SR144528 or AM630. The functional synergy with CB65 distinguishes CB2R-IN-3 in experimental models where this specific combination is required to modulate CB2R-mediated immune responses [1].

Pharmacology Signal Transduction Drug Synergy

CB2R-IN-3: Recommended Applications


LPS-Challenged Monocyte Inflammation Model

Based on its documented ability to upregulate the anti-inflammatory cytokine IL-10 and downregulate pro-inflammatory markers (TNF-α, IFN-γ, IL-1β, IL-6) [1], CB2R-IN-3 is optimally suited for in vitro studies aimed at dissecting the specific molecular pathways through which CB2R antagonism modulates immune cell function and cytokine production.

CB2R vs. CB1R Selectivity Profiling

CB2R-IN-3 is specifically indicated for research protocols that require co-administration with the CB2R activator CB65 to investigate functional interactions at the receptor level [1]. This application scenario is unique to CB2R-IN-3 among commonly available CB2R antagonists, making it the compound of choice for such combinatorial experimental designs.

SAR Studies on Anthranil Amide Derivatives

Given the functional data available for CB2R-IN-3 [1] and the extensive binding affinity data for other CB2R antagonists like SR144528 and AM630, this compound is a valuable tool for comparative studies aiming to correlate ligand binding characteristics with downstream functional outcomes in immune modulation. This allows researchers to differentiate between compounds that may have similar binding profiles but distinct functional consequences.

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